molecular formula C13H17NO2 B13128575 benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate

benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate

Katalognummer: B13128575
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: QKYVVNOXDBXBOR-AAEUAGOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a cyclopropane ring, which is known for its strained nature and unique reactivity. The presence of both an amino group and a carboxylate group makes it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a transition metal catalyst to form the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of such compounds .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield imines, while reduction of the carboxylate group can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive intermediate, facilitating the formation of covalent bonds with target molecules. The amino and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylate group on a cyclopropane ring. This combination of features makes it a valuable intermediate for the synthesis of chiral molecules and for studying stereochemical effects in chemical reactions .

Eigenschaften

Molekularformel

C13H17NO2

Molekulargewicht

219.28 g/mol

IUPAC-Name

benzyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate

InChI

InChI=1S/C13H17NO2/c1-2-11-8-13(11,14)12(15)16-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3/t11-,13-/m0/s1

InChI-Schlüssel

QKYVVNOXDBXBOR-AAEUAGOBSA-N

Isomerische SMILES

CC[C@H]1C[C@]1(C(=O)OCC2=CC=CC=C2)N

Kanonische SMILES

CCC1CC1(C(=O)OCC2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.